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molecular formula C9H6ClN3O B8319774 5-chloro-4-(pyridin-4-yl)pyridazin-3(2H)-one

5-chloro-4-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No. B8319774
M. Wt: 207.61 g/mol
InChI Key: GWVWFWYMDPDJHY-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

A suspension of compound 5-chloro-4-(pyridin-4-yl)pyridazin-3(2H)-one (2.5 g, 12 mmol) in POCl3 (20 mL) was heated at 120° C. for 3 h. After this time, the reaction mixture was cooled to RT. The reaction mixture was concentrated under reduced pressure. The obtained residue was treated with ice-cold saturated aqueous NaHCO3. The formed precipitate was collected by filtration and washed with water to give the title compound, 3,5-dichloro-4-(pyridin-4-yl)pyridazine as an off-white solid (1.8 g, 67%). LC/MS (method A): RT=0.70 min, (M+H)+=226.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=O)[C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:4]1[N:5]=[N:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C(NN=C1)=O)C1=CC=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained residue was treated with ice-cold saturated aqueous NaHCO3
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC=C(C1C1=CC=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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